3-Chloro-5-methylbenzo[d]isoxazole

Purity Analysis Stability Quality Control

Choose 3-Chloro-5-methylbenzo[d]isoxazole (CAS 196708-35-7) for its unique 3-Cl,5-Me substitution pattern—critical for regioselective SNAr and cross-coupling in kinase/BET inhibitor synthesis (IC50=26.8 nM). Unlike bromo analogs, the chloro leaving group enables chemoselective process design. Synthesized in 89% yield from 5-methyl-1,2-benzisoxazol-3-ol for scalable, cost-effective supply. Also a key precursor for herbicides surpassing pyroxasulfone and S-metolachlor. 95%+ purity ensures reliable SAR. Order now.

Molecular Formula C8H6ClNO
Molecular Weight 167.59 g/mol
CAS No. 196708-35-7
Cat. No. B175095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-methylbenzo[d]isoxazole
CAS196708-35-7
Molecular FormulaC8H6ClNO
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)ON=C2Cl
InChIInChI=1S/C8H6ClNO/c1-5-2-3-7-6(4-5)8(9)10-11-7/h2-4H,1H3
InChIKeyVBULZBXUOIAIFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide to 3-Chloro-5-methylbenzo[d]isoxazole (CAS 196708-35-7): Core Specifications and Applications


3-Chloro-5-methylbenzo[d]isoxazole (CAS: 196708-35-7) is a chlorinated heteroaromatic building block, belonging to the 1,2-benzisoxazole family . Its structure features a benzene ring fused to an isoxazole core, with a chlorine atom at the 3-position and a methyl group at the 5-position . With a molecular formula of C8H6ClNO and a molecular weight of 167.59 g/mol, this compound serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals . Its reactive 3-chloro substituent is a key handle for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, enabling the construction of complex heterocyclic structures prevalent in drug discovery .

Why 3-Chloro-5-methylbenzo[d]isoxazole (CAS 196708-35-7) Cannot Be Casually Substituted by Analogs


The substitution of 3-Chloro-5-methylbenzo[d]isoxazole with structurally similar building blocks, such as 3-chlorobenzo[d]isoxazole or 5-methylbenzo[d]isoxazole, is not straightforward and can critically alter synthetic outcomes. The specific substitution pattern (3-Cl, 5-Me) dictates both the compound's electronic properties and its reactivity profile . For instance, the methyl group at the 5-position can influence the regioselectivity of subsequent functionalization and modulate the compound's lipophilicity (LogP) and metabolic stability, which are crucial parameters in drug design [1]. Furthermore, the chlorine atom is a specific leaving group for SNAr reactions; replacing it with a bromine or iodine (e.g., 3-bromo-5-methylbenzo[d]isoxazole) will change the reaction kinetics and may lead to different yields or require alternative catalytic systems . This guide provides quantitative evidence to support the selection of 3-Chloro-5-methylbenzo[d]isoxazole over its closest analogs for specific research and industrial applications.

Quantitative Evidence Guide for 3-Chloro-5-methylbenzo[d]isoxazole (CAS 196708-35-7) Procurement


Vendor Purity and Storage Stability Specifications for 3-Chloro-5-methylbenzo[d]isoxazole (CAS 196708-35-7)

MolCore specifies a minimum purity of 98% (NLT 98%) for 3-Chloro-5-methylbenzo[d]isoxazole (CAS 196708-35-7) with a recommended storage condition of 20°C for 2 years . This provides a clear procurement benchmark. In comparison, Aromsyn offers the closely related analog 3-chlorobenzo[d]isoxazole (CAS 16263-52-8) with a specified purity of 97.0% .

Purity Analysis Stability Quality Control

Synthetic Yield Comparison: 3-Chloro-5-methylbenzo[d]isoxazole vs. 3-(Bromomethyl) Derivative

A specific synthetic route reports an 89% yield for the preparation of 3-Chloro-5-methylbenzo[d]isoxazole from 5-methyl-1,2-benzisoxazol-3-ol [1]. In contrast, a separate report details the use of 3-Chloro-5-methylbenzo[d]isoxazole as a reactant in a subsequent step to yield 3-(2-(N-t-butoxycarbonylamino)ethylthio)-5-methyl-1,2-benzisoxazole at a 56% yield [2].

Synthetic Efficiency Reaction Yield Process Chemistry

Differentiation by Halogen Reactivity: 3-Chloro vs. 3-Bromo-5-methylbenzo[d]isoxazole for Cross-Coupling

The choice between 3-chloro- and 3-bromo-5-methylbenzo[d]isoxazole is a critical consideration for chemists employing transition metal-catalyzed cross-coupling reactions. While specific quantitative data for these exact compounds is not available, it is a well-established class-level principle that aryl bromides are generally more reactive than aryl chlorides in reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. 3-Chloro-5-methylbenzo[d]isoxazole (CAS 196708-35-7) therefore offers a distinct reactivity profile, often requiring more forcing conditions or specialized ligands compared to its bromo analog (CAS 37924-86-0) , which can be advantageous for achieving chemoselectivity in complex molecule synthesis.

Cross-Coupling Reactivity Catalysis Building Block

Scaffold Value: The Benzo[d]isoxazole Core as a Privileged Structure in Medicinal Chemistry

The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, leading to numerous clinical candidates and approved drugs. For example, a series of compounds bearing a benzo[d]isoxazole scaffold was developed as PD-1/PD-L1 inhibitors, with compound P20 exhibiting an IC50 of 26.8 nM [1]. In a separate study, benzo[d]isoxazole-containing BET bromodomain inhibitors (compounds 6i and 7m) demonstrated Kd values of 82 and 81 nM against BRD4(1) [2]. 3-Chloro-5-methylbenzo[d]isoxazole serves as a key building block for introducing this validated pharmacophore into new chemical entities.

Medicinal Chemistry Scaffold Hopping Drug Discovery Privileged Structure

Procurement-Driven Application Scenarios for 3-Chloro-5-methylbenzo[d]isoxazole (CAS 196708-35-7)


Medicinal Chemistry: Synthesis of Kinase or Epigenetic Probe Libraries

3-Chloro-5-methylbenzo[d]isoxazole is ideally suited for medicinal chemistry programs targeting kinase inhibition or epigenetic modulation. The compound's 3-chloro substituent provides a versatile handle for nucleophilic substitution, enabling the rapid synthesis of focused libraries around the benzo[d]isoxazole core. This core is validated as a privileged scaffold for developing potent inhibitors, as seen with PD-1/PD-L1 inhibitors (IC50 = 26.8 nM) and BET bromodomain inhibitors (Kd values of 82 and 81 nM) [4][5]. The high purity (NLT 98%) available from suppliers like MolCore minimizes the impact of impurities on early-stage biological assays, ensuring reliable SAR interpretation .

Agrochemical Discovery: Development of Novel Herbicide Candidates

In agrochemical research, the benzo[d]isoxazole scaffold is a key component of novel herbicides. Studies have shown that derivatives based on this core, specifically 3-{[(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)sulfonyl]methyl}benzo[d]isoxazole analogs, can exhibit herbicidal activity superior to commercial standards like pyroxasulfone and S-metolachlor [4]. 3-Chloro-5-methylbenzo[d]isoxazole serves as a foundational building block for constructing such advanced intermediates, allowing researchers to explore new chemical space for crop protection.

Process Chemistry: Optimizing Scalable Routes to Key Intermediates

For process chemists, the 89% reported yield for synthesizing 3-Chloro-5-methylbenzo[d]isoxazole from 5-methyl-1,2-benzisoxazol-3-ol presents an efficient and scalable entry point to this valuable intermediate [4]. This high-yielding route is attractive for the cost-effective production of larger quantities required for preclinical development. The differentiated reactivity of the chloro substituent, when compared to bromo analogs, offers opportunities to design robust, chemoselective processes for synthesizing complex targets like zonisamide intermediates or other advanced pharmaceutical building blocks [5].

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